2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with an indole moiety, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Indole Formation: The indole moiety is usually prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The final step involves coupling the pyrazole and indole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and inflammatory disorders due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide include:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound shares the pyrazole ring but differs in its substituents and overall structure.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide: Similar in structure but with an ethyl group instead of a methyl group.
N-[(3E)-2-(1-Cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyrrolidinyl]acetamide: This compound features a pyrazole ring with different substituents and additional functional groups.
The uniqueness of this compound lies in its specific combination of the pyrazole and indole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
827317-53-3 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-methyl-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-14-13(18)9-3-2-8-6-12(16-11(8)7-9)10-4-5-15-17-10/h2-7,16H,1H3,(H,14,18)(H,15,17) |
InChI Key |
HKJPBOZPQXIIRI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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